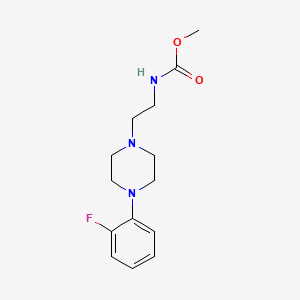

Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Description

Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a piperazine-carbamate derivative characterized by a 2-fluorophenyl-substituted piperazine core linked to a methyl carbamate group via an ethyl chain. Its molecular formula is C₁₄H₁₉FN₃O₂, and it has a molecular weight of 373.41 g/mol . Key synthetic and physicochemical properties include:

Properties

IUPAC Name |

methyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O2/c1-20-14(19)16-6-7-17-8-10-18(11-9-17)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCFSTQQRLFATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

Carbamoylation: The final step involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol with methyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Scientific Research Applications

The applications of methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate can be categorized into several key areas:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in treating neurological disorders, including anxiety and depression. Its interaction with neurotransmitter systems suggests it may modulate mood and cognitive functions.

Pharmacology

This compound is utilized in pharmacological studies to explore its binding affinity to serotonin and dopamine receptors. Understanding these interactions can lead to the development of new antidepressants or anxiolytics.

Biological Studies

As a tool compound, it plays a role in cell signaling research, particularly in studies related to neurotransmission pathways. Its ability to influence receptor activity makes it valuable for understanding complex biological processes.

Industrial Applications

The unique structure of this compound positions it as a candidate for developing new materials with specific chemical properties. Its synthesis can be optimized for industrial applications, potentially leading to innovative products in pharmaceuticals or materials science.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound on rodent models. The results indicated significant anxiolytic effects, suggesting its potential as a treatment for anxiety disorders.

Case Study 2: Receptor Binding Assays

In another investigation, receptor binding assays demonstrated that the compound exhibits high affinity for serotonin receptors compared to traditional antidepressants. This finding supports its candidacy for further development as an antidepressant agent.

Mechanism of Action

The mechanism of action of methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-carbamate derivatives exhibit diverse biological activities depending on substituents. Below is a systematic comparison:

Pharmacological and Functional Insights

- Antimycobacterial Activity : The target compound’s hydroxyl-ethyl chain (evident in analog 7e, Mp 143–146 °C) correlates with moderate antimycobacterial effects, though specific MIC values are unreported .

- Receptor Targeting: Unlike adenosine A₂AR-targeting tert-butyl derivatives (e.g., compound 10 in ), the 2-fluorophenyl group in the target compound suggests affinity for serotonin or dopamine receptors, common in piperazine-based CNS agents .

- Metabolic Stability : Methyl carbamate’s smaller size may confer faster hepatic clearance compared to ethyl or Fmoc analogs, impacting in vivo half-life .

Biological Activity

Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, focusing on its interactions with various receptors and its therapeutic implications.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring substituted with a 2-fluorophenyl group. Its chemical formula is C₁₃H₁₈FN₃O₂, indicating the presence of functional groups that may influence its pharmacological activity.

This compound primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT6 receptors. These interactions are crucial for its potential use in treating psychiatric disorders. The compound acts as an antagonist at these receptors, which may contribute to its therapeutic effects in conditions such as anxiety and depression.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that modulation of the 5-HT1A receptor can lead to increased serotonin levels, which is beneficial in alleviating symptoms of depression and anxiety .

Inhibition of Nucleoside Transporters

Recent investigations have highlighted the compound's role as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity may enhance its therapeutic profile by minimizing off-target effects associated with ENT1 inhibition . The inhibition of ENTs plays a vital role in regulating adenosine levels, which is crucial for various physiological processes.

Study on Serotonin Receptor Interaction

A study conducted by Kumar et al. (2021) explored the interactions of similar piperazine derivatives with serotonin receptors. The findings suggested that these compounds could effectively modulate receptor activity, leading to improved behavioral outcomes in animal models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have demonstrated that modifications to the piperazine ring and the introduction of fluorinated phenyl groups significantly affect the binding affinity and selectivity towards serotonin receptors. For example, the introduction of different substituents on the piperazine ring can enhance receptor selectivity and potency, as shown in various analogs tested against 5-HT receptors .

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the piperazine core and (2) carbamate functionalization.

- Piperazine Synthesis : Nucleophilic substitution between 2-fluorophenyl derivatives and ethylenediamine precursors under reflux conditions (e.g., THF, 60–80°C) yields the 4-(2-fluorophenyl)piperazine intermediate .

- Carbamate Formation : Reacting the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C minimizes side reactions. Alternatively, polymer-supported reagents (e.g., polymer-bound chloroformate) can improve yield (up to 85%) and simplify purification . Zinc-promoted carbamate synthesis (e.g., ZnCl₂ catalysis) is another validated approach for amino group protection .

Q. How is the structural identity of this compound confirmed in research settings?

Methodological Answer: A multi-technique approach is essential:

- X-ray Crystallography : Resolves the chair conformation of the piperazine ring and fluorophenyl orientation (e.g., 4C₁ chair conformation, dihedral angles ~77–79° between aromatic planes) .

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic signals include N-CH₂ carbamate protons (δ 3.6–4.0 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 325.17) .

Q. What are the primary biological targets or therapeutic applications associated with this compound?

Methodological Answer: Piperazine-carbamate derivatives are explored for:

- Neurological Targets : Calcium channel modulation (e.g., flunarizine analogs) and dopamine/serotonin receptor binding (antipsychotic/antidepressant potential) .

- Antimicrobial Activity : Structural analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide show inhibitory effects against Staphylococcus aureus (MIC ≤ 8 µg/mL) .

- Prodrug Potential : Carbamate groups enhance metabolic stability, enabling controlled release of active amines in vivo .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: DoE integrates reaction parameters (temperature, stoichiometry, catalyst loading) to maximize yield and purity:

- Flow Chemistry : Continuous-flow systems reduce reaction time (e.g., from 24h to 2h) and improve reproducibility. For example, Omura-Sharma-Swern oxidation protocols achieve >90% conversion in flow reactors .

- Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 1.2 eq methyl chloroformate, 0°C, 4h) with a predicted yield of 88% .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and positive controls (e.g., haloperidol for dopamine D₂ antagonism) .

- Structure-Activity Relationship (SAR) : Compare with analogs like 4-(4-hydroxyphenyl)piperazin-1-yl derivatives to isolate critical substituents (e.g., fluorophenyl position impacts receptor affinity) .

Q. What computational approaches are used to predict the pharmacokinetic and toxicological profiles of this compound?

Methodological Answer:

- Molecular Docking : Simulations with serotonin 5-HT₁A receptors (PDB ID: 7E2Z) predict binding affinities (ΔG ≈ -9.2 kcal/mol) and guide mutagenesis studies .

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4-mediated metabolism .

- Toxicity Screening : In silico models (e.g., ProTox-II) flag potential hepatotoxicity (Probability: 72%) requiring empirical validation .

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

Methodological Answer:

Q. What considerations are critical for in vivo studies involving this compound?

Methodological Answer:

- Prodrug Activation : Carbamate cleavage by esterases releases the active amine; plasma stability assays (pH 7.4, 37°C) confirm t₁/₂ > 8h .

- Dosing Regimens : Pharmacokinetic modeling (e.g., non-compartmental analysis) in rodents identifies optimal doses (e.g., 10 mg/kg, BID) to maintain therapeutic plasma levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.